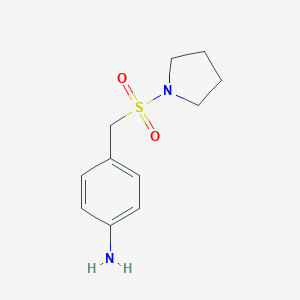

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Description

Properties

IUPAC Name |

4-(pyrrolidin-1-ylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSKHALYBQZMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458020 | |

| Record name | 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-10-1 | |

| Record name | 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334981-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1-Pyrrolidinylsulfonyl)methyl)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((1-PYRROLIDINYLSULFONYL)METHYL)BENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EU666P9ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in pharmaceutical synthesis, notably as a precursor to the antimigraine agent Almotriptan.[1][2] While comprehensive experimental data is often found within dedicated characterization studies, this guide synthesizes expected spectroscopic data based on the compound's structure and general principles of NMR, IR, and mass spectrometry.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 334981-10-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [2][3] |

| Molecular Weight | 240.33 g/mol | |

| Appearance | White to light yellow crystalline powder |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups (aniline, pyrrolidine, sulfonamide).

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -CH₂) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.2 (broad) | Singlet | 2H | -NH₂ |

| ~ 4.1 | Singlet | 2H | -CH₂- |

| ~ 3.2 - 3.4 | Triplet | 4H | -N-CH₂- (pyrrolidine) |

| ~ 1.8 - 2.0 | Multiplet | 4H | -CH₂-CH₂- (pyrrolidine) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 | Ar-C (-C-NH₂) |

| ~ 130 | Ar-C (-CH) |

| ~ 125 | Ar-C (ipso to -CH₂) |

| ~ 115 | Ar-C (-CH) |

| ~ 55 | -CH₂- |

| ~ 48 | -N-CH₂- (pyrrolidine) |

| ~ 25 | -CH₂-CH₂- (pyrrolidine) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (aniline NH₂) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H bend (aniline NH₂) |

| 1520 - 1480 | Strong | C=C stretch (aromatic) |

| 1350 - 1300 | Strong | S=O stretch (asymmetric) |

| 1160 - 1120 | Strong | S=O stretch (symmetric) |

| 850 - 800 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 240.1 | [M]⁺ (Molecular Ion) |

| 170.1 | [M - C₄H₈N]⁺ |

| 106.1 | [M - C₄H₈NSO₂]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

| 70.1 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocols

Detailed below are standard protocols for obtaining the spectroscopic data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument : A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Use proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Mass Analyzer : A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Data Acquisition :

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.

-

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationships between spectroscopic methods and molecular information.

References

Crystal Structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in the synthesis of the anti-migraine drug Almotriptan.[1][2][3] This document details the crystallographic parameters, including bond lengths, bond angles, and torsion angles, derived from single-crystal X-ray diffraction studies. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound. The structural information and methodologies presented herein are essential for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding for further structural modifications and drug design endeavors.

Introduction

This compound, with the chemical formula C₁₁H₁₆N₂O₂S, is a sulfonamide derivative that has garnered significant interest due to its role as a crucial precursor in the synthesis of Almotriptan.[1][2] Almotriptan is a selective serotonin (5-HT) receptor agonist used in the acute treatment of migraine headaches.[1] The efficacy and pharmacological profile of Almotriptan are intrinsically linked to its molecular structure, which is assembled from key intermediates like this compound. Therefore, a thorough understanding of the three-dimensional arrangement of this precursor is paramount for optimizing synthetic routes and for the rational design of new analogues with potentially improved therapeutic properties.

This guide presents a detailed examination of the crystal structure of this compound, based on the findings from a comprehensive study that utilized single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. The crystal structure reveals a molecule that is nearly coplanar, with a specific dihedral angle between the pyrrolidine and benzene rings. The crystal packing is stabilized by a network of intermolecular hydrogen bonds.

Physicochemical Properties

The general physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 334981-10-1 |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.33 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 176 - 180 °C |

| Purity (HPLC) | ≥ 97% |

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are presented in the following table.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 11.123(3) |

| c (Å) | 11.567(3) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1255.3(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.270 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.0523, wR₂ = 0.1493 |

| R indices (all data) | R₁ = 0.0789, wR₂ = 0.1687 |

Molecular Structure and Geometry

The molecular structure of this compound consists of a central aniline ring substituted with a sulfonylmethylpyrrolidine group at the para position. The key structural features include the near planarity of the molecule and the specific conformation of the pyrrolidine ring.

Selected Bond Lengths

The intramolecular bond lengths are within the expected ranges for similar sulfonamide structures.

| Bond | Length (Å) |

| S1 - O1 | 1.432(2) |

| S1 - O2 | 1.435(2) |

| S1 - N2 | 1.631(2) |

| S1 - C7 | 1.778(3) |

| N1 - C4 | 1.385(4) |

| N2 - C8 | 1.472(4) |

| N2 - C11 | 1.475(4) |

| C1 - C6 | 1.381(4) |

| C1 - C2 | 1.385(4) |

| C2 - C3 | 1.378(4) |

| C3 - C4 | 1.386(4) |

| C4 - C5 | 1.390(4) |

| C5 - C6 | 1.379(4) |

| C6 - C7 | 1.511(4) |

Selected Bond Angles

The bond angles around the sulfur atom deviate slightly from an ideal tetrahedral geometry.

| Atoms | Angle (°) |

| O1 - S1 - O2 | 118.9(1) |

| O1 - S1 - N2 | 107.5(1) |

| O2 - S1 - N2 | 107.8(1) |

| O1 - S1 - C7 | 108.9(1) |

| O2 - S1 - C7 | 108.5(1) |

| N2 - S1 - C7 | 104.3(1) |

| C8 - N2 - C11 | 112.9(2) |

| C8 - N2 - S1 | 116.3(2) |

| C11 - N2 - S1 | 115.8(2) |

| C6 - C7 - S1 | 113.2(2) |

| C3 - C4 - N1 | 120.9(3) |

Selected Torsion Angles

The torsion angles describe the conformation of the molecule, particularly the orientation of the substituent groups relative to the aniline ring.

| Atoms | Angle (°) |

| C1 - C6 - C7 - S1 | -89.5(3) |

| C5 - C6 - C7 - S1 | 91.1(3) |

| C6 - C7 - S1 - O1 | -54.3(2) |

| C6 - C7 - S1 - O2 | 74.3(2) |

| C6 - C7 - S1 - N2 | -173.8(2) |

| C7 - S1 - N2 - C8 | 70.0(2) |

| C7 - S1 - N2 - C11 | -171.1(2) |

| C4 - N1 - H1A - H1B | 180.0 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 4-aminobenzylamine. The following is a representative protocol based on literature procedures.[4][5]

Step 1: Synthesis of 1-(4-aminobenzyl)pyrrolidine

-

To a solution of 4-aminobenzylamine in a suitable solvent (e.g., methanol), add 1,4-dibromobutane.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-aminobenzyl)pyrrolidine.

Step 2: Sulfonylation

-

1-(4-aminobenzyl)pyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Methanesulfonyl chloride is added dropwise to the solution in the presence of a base (e.g., triethylamine).

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound.

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

-

Gently heat the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

The container is then left undisturbed in a vibration-free environment to allow for the slow evaporation of the solvent.

-

Colorless, block-like crystals are typically formed over a period of several days.

Visualizations

Molecular Structure

References

The Rising Profile of Pyrrolidine Sulfonamides: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the pyrrolidine sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the diverse pharmacological effects of novel pyrrolidine sulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of medicinal chemistry. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways influenced by these compounds.

The versatility of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, combined with the well-established pharmacophoric properties of the sulfonamide group, has yielded a plethora of derivatives with potent and selective activities against various biological targets.[1][2] These compounds have shown significant promise in addressing a range of therapeutic areas, including central nervous system disorders, cancer, infectious diseases, and metabolic disorders.

I. Quantitative Analysis of Biological Activities

The biological efficacy of novel pyrrolidine sulfonamide derivatives has been quantified across numerous studies. The following tables summarize the inhibitory and cytotoxic activities of representative compounds against various targets.

Table 1: Enzyme Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives

| Compound ID | Target Enzyme | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) of Reference | Source |

| 3b | Carbonic Anhydrase I (hCA I) | 17.61 ± 3.58 (Ki) | Acetazolamide (AZA) | 164.22 ± 14.13 (Ki) | [1][2][3] |

| 3b | Carbonic Anhydrase II (hCA II) | 5.14 ± 0.61 (Ki) | Acetazolamide (AZA) | 132.53 ± 7.44 (Ki) | [1][2][3] |

| 6a | Acetylcholinesterase (AChE) | 22.34 ± 4.53 (Ki) | Tacrine | - | [3] |

| 6b | Acetylcholinesterase (AChE) | 27.21 ± 3.96 (Ki) | Tacrine | - | [3] |

| 23d | Dipeptidyl Peptidase-IV (DPP-IV) | 11,320 ± 1590 (IC50) | Vildagliptin | - | [1][2] |

| 9a | Dipeptidyl Peptidase-IV (DPP-IV) | 41.17 (IC50) | - | - | [4] |

| Compound 51 | Glycine Transporter 1 (GlyT1) | 3 (Ki) | - | - | [5] |

| Compound 23t | Glycine Transporter 1 (GlyT1) | 1 (Ki) | - | - | [6] |

Table 2: Anticancer Activity of Pyrrolidine Sulfonamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |

| 37e | MCF-7 (Breast Cancer) | 17 | Doxorubicin | 16 | [6] |

| 37e | HeLa (Cervical Cancer) | 19 | Doxorubicin | 18 | [6] |

| Copper complex 37a | SW480 (Colon Cancer) | 0.99 ± 0.09 | Cisplatin | 3.5 ± 0.3 | [1] |

Table 3: Antimicrobial Activity of Pyrrolidine Sulfonamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference | Source |

| 38 | S. aureus | 3.11 | Cefaclor | - | [1] |

| 38 | E. coli | 6.58 | Cefaclor | - | [1] |

| 38 | P. aeruginosa | 5.82 | Cefaclor | - | [1] |

| 6a | C. albicans | 62.50 | Fluconazole | 31.25 | [3] |

| 6b | C. albicans | 62.50 | Fluconazole | 31.25 | [3] |

II. Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a practical framework for the evaluation of novel pyrrolidine sulfonamide derivatives.

A. Enzyme Inhibition Assays

1. Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, which produces the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.

-

Materials: Human or bovine erythrocyte CA, p-Nitrophenyl acetate (p-NPA), test compounds, Acetazolamide (positive control), Tris-HCl buffer (50 mM, pH 7.5), DMSO, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare working solutions of the CA enzyme, substrate (p-NPA), and test compounds in Tris-HCl buffer. DMSO is used to dissolve the substrate and test compounds.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA enzyme solution.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percent inhibition is calculated relative to the control. IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.[3][7]

-

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

-

Materials: Human recombinant AChE or human erythrocyte AChE, Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compounds, Sodium phosphate buffer (100 mM, pH 8.0), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare working solutions of the AChE enzyme, ATCI, DTNB, and test compounds in sodium phosphate buffer.

-

In a 96-well plate, add the buffer, the test compound solution, and the AChE enzyme solution.

-

Incubate for a predefined period at room temperature.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and percent inhibition to determine IC50 values.[8][9][10][11]

-

3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay measures DPP-IV activity using the substrate Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-IV releases the fluorescent AMC moiety.

-

Materials: Human recombinant DPP-IV, Gly-Pro-AMC, test compounds, Sitagliptin (positive control), Tris-HCl buffer (50 mM, pH 8.0), DMSO, 96-well black microplate, fluorescence microplate reader.

-

Procedure:

-

Prepare working solutions of the DPP-IV enzyme, substrate, and test compounds in Tris-HCl buffer.

-

In a 96-well plate, mix the test compound solution with the DPP-IV enzyme solution and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate percent inhibition and IC50 values based on the fluorescence intensity.[4][12][13]

-

B. Cellular Assays

1. Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

-

Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, test compounds, Doxorubicin or Cisplatin (positive control), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO or isopropanol, 96-well plate, incubator, microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

-

Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the control, and IC50 values are determined.[14][15][16]

-

C. Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methods: Broth microdilution or agar dilution methods are commonly used.

-

Broth Microdilution Protocol:

-

Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6][17][18][19]

-

III. Signaling Pathways and Mechanisms of Action

A significant area of investigation for pyrrolidine sulfonamides is their activity as Glycine Transporter 1 (GlyT1) inhibitors. This mechanism is particularly relevant to the treatment of schizophrenia, which is associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[5][20]

GlyT1 Inhibition and NMDA Receptor Modulation

GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft.[21] Glycine acts as a mandatory co-agonist for the NMDA receptor; both glycine and glutamate must bind to the receptor for it to be activated.[22] In schizophrenia, reduced NMDA receptor activity is thought to contribute to cognitive and negative symptoms.[20][21] By inhibiting GlyT1, pyrrolidine sulfonamide derivatives increase the extracellular concentration of glycine in the vicinity of the NMDA receptor, thereby enhancing its activation.[20][21][22]

General Experimental Workflow for Drug Discovery

The development of novel pyrrolidine sulfonamide derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

IV. Conclusion and Future Directions

The pyrrolidine sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties, underscore the importance of this chemical class in modern drug development. Future research will likely focus on exploring novel targets, further elucidating mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The comprehensive data and protocols presented in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. news-medical.net [news-medical.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 15. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

- 19. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

- 20. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 22. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

The Versatile Building Block: A Technical Guide to 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a pivotal building block in modern medicinal chemistry. Its unique structural features, combining a flexible pyrrolidine ring, a sulfonamide linker, and a reactive aniline moiety, have positioned it as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document will detail the synthesis, physicochemical properties, and extensive applications of this compound, with a focus on its role in the development of therapeutics targeting neurological disorders, cancer, and metabolic diseases. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

This compound has emerged as a critical intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The presence of the sulfonamide group enhances its chemical reactivity and solubility, while the pyrrolidine ring offers a three-dimensional structure that allows for extensive exploration of chemical space.[1][4] This guide will delve into the multifaceted applications of this compound, highlighting its contribution to the generation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 334981-10-1 | [1][5] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1][5] |

| Molecular Weight | 240.32 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 176 - 180 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound is a critical first step in its utilization as a building block. While various proprietary methods exist, a generalizable synthetic route can be outlined.

Experimental Protocol: A General Synthetic Approach

A common synthetic route to pyrrolidine-benzenesulfonamides involves a multi-step process.[4] The following is a generalized protocol based on the synthesis of similar compounds:

-

Chlorosulfonylation of 4-Nitrotoluene: 4-Nitrotoluene is reacted with chlorosulfonic acid to yield 4-nitro-alpha-toluenesulfonyl chloride.

-

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or acetonitrile) to form 1-((4-nitrobenzyl)sulfonyl)pyrrolidine.

-

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. A common method for this reduction is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

-

Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into a variety of drug candidates targeting a range of diseases.

Almotriptan: A Serotonin Receptor Agonist for Migraine Treatment

This compound is a key intermediate in the synthesis of Almotriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[6][7]

The synthesis of Almotriptan from its aniline precursor involves a multi-step process, including the formation of a hydrazine intermediate followed by Fischer indole synthesis.[8][9][10]

-

Diazotization: this compound hydrochloride is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures (-10 to 5 °C).[11]

-

Reduction to Hydrazine: The resulting diazonium salt is then reduced to the corresponding hydrazine, 4-((pyrrolidin-1-ylsulfonyl)methyl)phenylhydrazine, using a reducing agent such as stannous chloride.

-

Fischer Indole Synthesis: The hydrazine intermediate is condensed with N,N-dimethylamino-butyraldehyde dimethyl acetal to form a hydrazone.[11] This hydrazone is then cyclized under acidic conditions to form the indole ring of Almotriptan.[11]

-

Purification and Salt Formation: The crude Almotriptan is purified and can be converted to a pharmaceutically acceptable salt, such as the malate salt, by treatment with the corresponding acid.[10][12]

Pyrrolidine Sulfonamides as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Derivatives of pyrrolidine sulfonamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[13] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[14][15]

| Compound | Modification on Pyrrolidine-Sulfonamide Scaffold | IC₅₀ (nM) | Reference |

| Compound 9a | Piperidine derivative | 41.17 | [13] |

| Compound 6n | (S)-1-(2-(2-(3-(3,4-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)ethyl-amino)acetyl)pyrrolidine-2-carbonitrile | 2 | [16] |

| Compound 23 | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3730 | [17] |

The following diagram illustrates the role of DPP-IV in glucose metabolism and the mechanism of action of DPP-IV inhibitors.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.klivon.com [dev.klivon.com]

- 6. researchgate.net [researchgate.net]

- 7. synchemia.com [synchemia.com]

- 8. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 9. EP1907377B1 - A process for the preparation of almotriptan - Google Patents [patents.google.com]

- 10. WO2008151584A1 - Method for the preparation of high purity almotriptan - Google Patents [patents.google.com]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. ES2436027T3 - Procedure for the preparation of almotriptane - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

- 16. Synthesis and evaluation of structurally constrained imidazolidin derivatives as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on N-Substituted Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted sulfonamides are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The sulfonamide moiety (-SO₂NHR) is a key pharmacophore found in numerous therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[1][2] The versatility of the sulfonamide scaffold allows for strategic structural modifications, particularly at the nitrogen atom, to modulate potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth overview of exploratory studies on N-substituted sulfonamides, focusing on their synthesis, anticancer, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Synthesis of N-Substituted Sulfonamides

The primary synthetic route to N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This straightforward and efficient method allows for the generation of a diverse library of sulfonamide derivatives.[3]

A general workflow for the synthesis of N-substituted sulfonamides is depicted below.

Anticancer Activity

N-substituted sulfonamides have emerged as a promising class of anticancer agents.[5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation, such as carbonic anhydrases (CAs) and receptor tyrosine kinases (e.g., VEGFR-2).[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

Many solid tumors exhibit hypoxia, leading to the overexpression of certain carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes play a critical role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation. N-substituted sulfonamides can act as potent inhibitors of these CAs, disrupting pH regulation and leading to apoptosis of cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. benchchem.com [benchchem.com]

The Vanguard of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Aniline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives remain a cornerstone in the field of medicinal chemistry, providing a versatile scaffold for the development of a multitude of therapeutic agents.[1] From established anticancer agents to emerging bioactive molecules, the aniline moiety is central to the design of targeted therapies. This technical guide delves into the recent advancements in the discovery and synthesis of novel aniline-based compounds, with a focus on their applications in drug development. We will explore detailed experimental protocols, present quantitative biological data, and visualize the intricate signaling pathways and experimental workflows that define this exciting area of research.

I. Synthesis of Novel Aniline Derivatives: Methodologies and Protocols

The synthesis of substituted anilines is a mature field, yet the quest for more efficient, selective, and scalable methods continues. Common strategies include the reduction of nitroarenes and transition metal-catalyzed cross-coupling reactions.[2]

Classical Approach: Nitroarene Reduction

A robust and widely used method for preparing anilines is the reduction of the corresponding nitroarenes. A typical laboratory-scale protocol involves the use of a metal catalyst in an acidic medium.

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin (e.g., 18 g) and nitrobenzene (e.g., 8 mL).

-

Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 43 mL) in small portions through the condenser. The reaction is exothermic and may require cooling in a water bath to maintain control.

-

Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the odor of nitrobenzene is no longer detectable.

-

Work-up: Cool the flask and add a solution of sodium hydroxide to make the mixture distinctly alkaline, which liberates the free aniline.

-

Isolation and Purification: Isolate the aniline via steam distillation. The distillate, a mixture of aniline and water, is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets), and the solvent is removed by distillation. The crude aniline is purified by fractional distillation, collecting the fraction boiling at 182-185 °C.

Modern Cross-Coupling Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a broad substrate scope for the synthesis of complex aniline derivatives.

General Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add the aryl halide, the amine, and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives

Recent research has focused on quinoline-based aniline derivatives for their anticancer properties. A general procedure for their synthesis is as follows:

General Experimental Protocol: Synthesis of 2-Morpholino-4-Anilinoquinolines [3][4]

-

To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), add the appropriate substituted aniline (1.7 mmol).

-

Reflux the resulting mixture overnight.

-

Evaporate the ethanol under vacuum.

-

Wash the resulting residue with acetone and filter to yield the final 2-morpholino-4-anilinoquinoline product.

II. Characterization of Novel Aniline Compounds

The comprehensive characterization of newly synthesized compounds is crucial to confirm their structure and purity before biological evaluation. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

General Workflow for Compound Characterization

Caption: General workflow for the purification and characterization of a newly synthesized compound.

III. Biological Activity of Novel Aniline-Based Compounds

Recent discoveries have highlighted the potential of novel aniline derivatives as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Dual Mer/c-Met Kinase Inhibitors

A series of 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are crucial in tumor progression.

| Compound | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | 4.12 ± 0.51 | 0.83 ± 0.12 | 1.05 ± 0.15 |

| Cabozantinib (Ref.) | - | - | 1.08 ± 0.13 | 2.76 ± 0.35 | 1.68 ± 0.21 |

| Table 1: In vitro inhibitory and antiproliferative activities of a novel dual Mer/c-Met inhibitor (18c) compared to a reference compound.[5] |

VEGFR-2 Inhibitors

Novel 4-anilino-2-vinylquinazolines have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

| Compound | VEGFR-2 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 8h | 60.27 | 4.92 | 7.31 | 6.55 |

| 8l | 93.50 | 9.81 | 11.24 | 14.37 |

| 8r | - | 7.63 | 9.15 | 10.28 |

| Sorafenib (Ref.) | 55.43 | 5.47 | 7.28 | 9.18 |

| Table 2: In vitro VEGFR-2 inhibitory activity and antitumor activity of novel 4-anilino-2-vinylquinazolines.[6] |

Anticancer Activity against HepG2 Cells

Newly synthesized 2-morpholino-4-anilinoquinoline compounds have shown promising anticancer activity against the HepG2 human liver cancer cell line.

| Compound | HepG2 IC₅₀ (µM) |

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

| Table 3: Anticancer potential of 2-morpholino-4-anilinoquinoline compounds against the HepG2 cell line.[3][4] |

Dual PI3K/mTOR Inhibitors

Sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, key components of a critical cell survival pathway.

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

| Table 4: In vitro inhibitory and antiproliferative activities of a novel PI3K/mTOR dual inhibitor (22c).[7] |

IV. Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of many aniline derivatives is derived from their ability to modulate specific signaling pathways that are dysregulated in disease.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Novel aniline-based compounds can act as dual inhibitors, blocking the pathway at multiple points.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Theoretical and Computational Analysis of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in the synthesis of the anti-migraine drug Almotriptan.[1][2][3] While direct experimental and computational data for this specific molecule are limited in publicly available literature, this paper extrapolates from studies on structurally similar sulfonamide and aniline derivatives to present a detailed theoretical framework. This includes proposed methodologies for computational analysis, synthesis, and characterization, alongside a discussion of its potential biological significance. The document is intended to serve as a foundational resource for researchers engaged in the study of sulfonamides and their derivatives in the context of drug discovery and development.

Introduction

This compound is a molecule of significant interest due to its role as a precursor in the synthesis of Almotriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine.[4][5][6] The chemical structure, featuring a sulfonamide linkage, a pyrrolidine ring, and an aniline moiety, suggests a range of physicochemical and pharmacological properties that are amenable to theoretical and computational investigation. Such studies are crucial for understanding its reactivity, molecular interactions, and potential biological activity, thereby aiding in the optimization of synthetic routes and the design of novel derivatives.

This whitepaper outlines a theoretical and computational approach to characterizing this compound. It covers quantum chemical calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, it provides a generalized experimental protocol for its synthesis and characterization, based on established methods for similar sulfonamides.

Molecular Structure and Properties

The foundational step in the theoretical analysis of a molecule is the elucidation of its three-dimensional structure and electronic properties.

Molecular Geometry

The optimized molecular structure of this compound can be predicted using computational methods such as Density Functional Theory (DFT). These calculations would reveal bond lengths, bond angles, and dihedral angles, providing insight into the molecule's conformation.

Caption: 2D representation of this compound.

Physicochemical Properties

Key physicochemical properties can be calculated to understand the molecule's behavior in biological systems.

| Property | Predicted Value/Range | Computational Method | Significance in Drug Development |

| Molecular Weight | 240.33 g/mol | N/A | Adherence to Lipinski's Rule of Five |

| LogP | 1.5 - 2.5 | ALOGPS, XLOGP3 | Lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | Ertl et al. | Intestinal absorption and BBB penetration |

| Number of Hydrogen Bond Donors | 1 (from aniline NH2) | N/A | Interaction with biological targets |

| Number of Hydrogen Bond Acceptors | 3 (from SO2 and N) | N/A | Interaction with biological targets |

| pKa (Aniline) | 4.0 - 5.0 | ACD/Labs, MarvinSketch | Ionization state at physiological pH |

Note: The predicted values are based on computational models and may vary from experimental results.

Theoretical and Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound.

Caption: Proposed computational workflow for the analysis of the target molecule.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules.[7][8]

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional is a common choice for such systems.[8]

-

Basis Set: 6-311++G(d,p) or a similar basis set that provides a good balance of accuracy and computational cost.[8]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites on the molecule.

-

Expected Data Output:

| Parameter | Description | Predicted Outcome for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | The aniline moiety is expected to be the primary contributor to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | The sulfonamide group and the phenyl ring are likely to contribute to the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is expected, suggesting a balance of stability and reactivity. |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | Negative potential (red) is expected around the oxygen atoms of the sulfonyl group and the nitrogen of the pyrrolidine ring, indicating nucleophilic regions. Positive potential (blue) is anticipated around the aniline protons, indicating electrophilic regions. |

Molecular Docking

Given its role as a precursor to Almotriptan, a 5-HT1B/1D agonist, molecular docking studies can be performed to predict the binding affinity and interaction of this compound with the serotonin receptors.[4][5]

Protocol:

-

Software: AutoDock, Glide, or similar molecular docking software.

-

Receptor Preparation: Obtain the crystal structure of the human 5-HT1B or 5-HT1D receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the molecule and optimize its geometry. Assign charges and define rotatable bonds.

-

Docking Simulation: Define the binding site on the receptor and perform the docking calculations.

-

Analysis: Analyze the predicted binding poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are valuable for predicting the biological activity of a series of compounds based on their molecular descriptors.[9][10][11] While a full QSAR study requires a dataset of multiple compounds and their activities, the principles can be applied to understand the key structural features of the target molecule that might contribute to its biological activity.

Methodology:

-

Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, steric) for a series of analogous sulfonamides with known biological activity.

-

Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: Validate the QSAR model using internal and external validation techniques.

-

Prediction: Use the validated model to predict the biological activity of this compound.

Synthesis and Characterization

Caption: A plausible synthetic pathway for the target molecule.

Generalized Synthetic Protocol:

-

Sulfonylation of 4-aminobenzyl chloride: React 4-aminobenzyl chloride with a sulfonating agent, such as a mixture of sulfur trioxide and pyridine, or by a multi-step process involving conversion to the corresponding sulfonyl chloride. A common route involves the reaction of an aniline derivative with chlorosulfonic acid.[12]

-

Reaction with Pyrrolidine: The resulting sulfonyl chloride is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide linkage.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Characterization Techniques:

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the aromatic protons of the aniline ring, the methylene protons adjacent to the sulfonyl group and in the pyrrolidine ring, and the NH₂ protons. |

| ¹³C NMR | Resonances for the carbon atoms in the aromatic ring, the methylene carbons, and the carbons of the pyrrolidine ring. |

| FT-IR | Characteristic stretching frequencies for the N-H bonds of the aniline, the S=O bonds of the sulfonamide, and C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (240.33 g/mol ). |

| Melting Point | A sharp melting point range, indicating the purity of the synthesized compound. A reported melting point is 176 - 180 °C.[3] |

Potential Biological Significance and Signaling Pathways

As a precursor to Almotriptan, this compound is implicated in the serotonergic system. Almotriptan exerts its therapeutic effect by acting as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[4][5][13] This interaction leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, which are key events in the pathophysiology of migraine.[13]

Caption: Hypothesized involvement in the 5-HT1B/1D receptor signaling pathway.

It is plausible that this compound itself may possess some affinity for these receptors, or that its structural motifs contribute to the binding of Almotriptan. Further in vitro and in vivo studies would be necessary to confirm any direct pharmacological activity of this precursor molecule.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the study of this compound. While direct experimental data is sparse, the methodologies and expected outcomes detailed herein provide a solid foundation for future research. The application of DFT, molecular docking, and QSAR, combined with targeted synthesis and biological evaluation, will be instrumental in fully elucidating the chemical and pharmacological properties of this important synthetic intermediate. Such knowledge can contribute to the development of more efficient synthetic processes and the discovery of novel therapeutic agents based on the sulfonamide scaffold.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. medkoo.com [medkoo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Almotriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR study on antibacterial activity of sulphonamides and derived Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Almotriptan Malate? [synapse.patsnap.com]

A Technical Guide to the Solubility and Stability of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in pharmaceutical synthesis, notably for the antimigraine agent Almotriptan.[1][2] While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for determining its solubility and stability profiles, crucial for drug discovery, formulation development, and regulatory compliance. This guide adheres to the best practices in experimental design and data presentation, offering detailed protocols and illustrative data to aid researchers in their investigations of this and similar chemical entities.

Introduction

This compound, with CAS Number 334981-10-1, is a versatile building block in medicinal chemistry.[3][4] Its structure, featuring a sulfonamide functional group, is suggested to enhance its reactivity and solubility in various solvents, a desirable characteristic for pharmaceutical development.[3][4][5][6][7] The compound's ability to form stable complexes also makes it a person of interest for drug formulation and delivery systems.[3][4][5][7] Understanding the solubility and stability of this intermediate is paramount for ensuring consistent reaction kinetics, optimizing purification processes, and developing stable dosage forms. This guide provides the necessary theoretical and practical framework for these assessments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 334981-10-1 | [3][4][8] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [3][4][8] |

| Molecular Weight | 240.32 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [3][4][5] |

| Melting Point | 176 - 180 °C | [3][4][5] |

| Purity | ≥ 97% (HPLC) | [3][4] |

| Storage Conditions | Room Temperature or +5°C | [3][4][8] |

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility assays are pertinent in drug discovery and development.

Experimental Protocols

This method is a high-throughput screening approach to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of a phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL Matrix Storage tubes. This results in a final DMSO concentration of 2%.

-

Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[1]

-

Separation: After incubation, separate the undissolved compound by either centrifugation at high speed or filtration using a solubility filter plate.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS/MS. A calibration curve is constructed from serial dilutions of the stock solution.

This assay determines the equilibrium solubility of a compound, which is a more accurate representation of its solubility in a saturated solution.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired buffer (e.g., PBS at pH 7.4, Simulated Gastric Fluid, or Simulated Intestinal Fluid).

-

Equilibration: Shake the resulting suspension for an extended period (typically 24-72 hours) at a constant temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, filter the suspension to remove any undissolved solid.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate by a suitable analytical method like HPLC-UV, using a calibration curve prepared with the same compound.

Illustrative Data Presentation

The following tables illustrate how the solubility data for this compound could be presented.

Table 2: Illustrative Kinetic Solubility Data

| Compound ID | Buffer | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PPSA-1 | PBS (pH 7.4) | 2 | 25 | >100 | >416 |

| PPSA-1 | FaSSIF | 2 | 37 | 85 | 354 |

| PPSA-1 | FeSSIF | 2 | 37 | 120 | 499 |

PPSA-1: this compound FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Table 3: Illustrative Thermodynamic Solubility Data

| Compound ID | Medium | Equilibration Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PPSA-1 | Water | 48 | 25 | 75 | 312 |

| PPSA-1 | PBS (pH 7.4) | 48 | 25 | 95 | 395 |

| PPSA-1 | SGF (pH 1.2) | 48 | 37 | 250 | 1040 |

SGF: Simulated Gastric Fluid

Solubility Assay Selection Workflow

The choice between a kinetic and a thermodynamic solubility assay depends on the stage of drug development. The following diagram illustrates a logical workflow for this decision-making process.

Caption: A decision tree for selecting the appropriate solubility assay.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocols

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.

Protocol:

-

Stress Conditions: Subject solutions of this compound to the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solid compound to light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

Long-term and accelerated stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Protocol:

-

Batch Selection: Use at least three primary batches of the drug substance.[14]

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging.[11]

-

Storage Conditions:

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.

-

Tests: At each time point, perform tests for appearance, assay, and degradation products.

Illustrative Data Presentation

The following tables provide an example of how stability data can be presented.

Table 4: Illustrative Forced Degradation Data for this compound

| Stress Condition | % Assay of Parent | % Total Impurities | Remarks |

| 0.1 N HCl (60°C, 24h) | 92.5 | 7.5 | Significant degradation |

| 0.1 N NaOH (60°C, 24h) | 85.2 | 14.8 | Major degradation |

| 3% H₂O₂ (RT, 24h) | 98.1 | 1.9 | Minor degradation |

| Thermal (80°C, 48h) | 99.5 | 0.5 | Stable |

| Photolytic (ICH Q1B) | 99.2 | 0.8 | Stable |

Table 5: Illustrative ICH Stability Data (Accelerated Conditions: 40°C/75% RH)

| Test | Specification | Initial | 3 Months | 6 Months |

| Appearance | White to light yellow powder | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |

| Total Impurities (%) | NMT 1.0 | 0.2 | 0.4 | 0.8 |

NMT: Not More Than

Stability Testing Workflow

The following diagram outlines a general workflow for the stability assessment of a drug intermediate.

Caption: A general workflow for stability testing of a drug intermediate.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is lacking, this technical guide provides a robust framework for its determination. The detailed experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation and ICH stability studies, offer researchers and drug development professionals the necessary tools to thoroughly characterize this important pharmaceutical intermediate. The illustrative data tables and workflow diagrams serve as practical templates for data presentation and experimental planning. A comprehensive understanding of these properties is essential for the successful development of safe, effective, and stable pharmaceutical products.

References

- 1. enamine.net [enamine.net]

- 2. This compound | CAS No- 334981-10-1 [chemicea.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. dev.klivon.com [dev.klivon.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Ich guideline for stability testing | PPTX [slideshare.net]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, four-step synthesis protocol for 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in the development of various pharmaceutical agents. The protocol begins with the commercially available starting material, 4-nitrobenzyl chloride, and proceeds through sulfonation, chlorination, sulfonamide formation, and a final reduction to yield the target aniline.

Overall Synthesis Scheme

The synthesis pathway is designed for robust performance and scalability in a laboratory setting. It involves the initial formation of a stable sulfonate salt, which is then converted to a reactive sulfonyl chloride. This intermediate is subsequently coupled with pyrrolidine, followed by the reduction of the nitro group to the desired aniline.

Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities, yields, and product characteristics.

Table 1: Reactant and Product Quantities per Step

| Step | Starting Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Product | Molar Mass ( g/mol ) |

| 1 | 4-Nitrobenzyl chloride | 171.58 | 10.0 | 58.3 | Sodium 4-nitrobenzylsulfonate | 239.18 |

| 2 | Sodium 4-nitrobenzylsulfonate | 239.18 | 13.2 | 55.2 | 4-Nitrobenzylsulfonyl chloride | 235.63 |

| 3 | 4-Nitrobenzylsulfonyl chloride | 235.63 | 12.0 | 50.9 | 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | 270.31 |

| 4 | 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | 270.31 | 12.5 | 46.2 | This compound | 240.32 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | Sulfonation | Sodium sulfite | Methanol/Water | Reflux (~_80) | 4 | 13.94 | 13.2 | 95 |

| 2 | Chlorination | Thionyl chloride, DMF | Toluene | 80 | 3 | 13.01 | 12.0 | 92 |

| 3 | Sulfonamide Formation | Pyrrolidine, Triethylamine | Dichloromethane | 0 to RT | 4 | 13.76 | 12.5 | 91 |

| 4 | Nitro Reduction | Tin(II) chloride dihydrate | Ethanol | Reflux (78) | 5 | 11.10 | 9.5 | 86 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the four-step synthesis process.

Caption: A flowchart of the four-step synthesis from 4-nitrobenzyl chloride to the final product.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Sodium 4-nitrobenzylsulfonate

This step involves a nucleophilic substitution reaction where the chloride on 4-nitrobenzyl chloride is displaced by a sulfite ion.

-

Materials:

-

4-Nitrobenzyl chloride: 10.0 g (58.3 mmol)

-

Sodium sulfite (anhydrous): 8.0 g (63.5 mmol, 1.1 eq)

-

Methanol: 100 mL

-

Deionized water: 100 mL

-

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrobenzyl chloride (10.0 g) and sodium sulfite (8.0 g) in a mixture of methanol (100 mL) and water (100 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the white solid precipitate by vacuum filtration and wash it with a small amount of cold water.

-

Dry the product in a vacuum oven at 60-70°C to a constant weight.

-

-

Expected Outcome:

-

Yield: Approximately 13.2 g (95%) of a white crystalline solid.

-

Step 2: Synthesis of 4-Nitrobenzylsulfonyl chloride

The sodium sulfonate salt is converted to the more reactive sulfonyl chloride using thionyl chloride with a catalytic amount of DMF.

-

Materials:

-

Sodium 4-nitrobenzylsulfonate: 13.2 g (55.2 mmol)

-

Thionyl chloride (SOCl₂): 13.1 g (8.0 mL, 110.4 mmol, 2.0 eq)

-

N,N-Dimethylformamide (DMF): 0.5 mL (catalyst)

-

Toluene: 150 mL

-

Hexane: 100 mL

-

-

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium 4-nitrobenzylsulfonate (13.2 g) and toluene (150 mL).

-

Add a catalytic amount of DMF (0.5 mL) to the suspension.

-

Heat the mixture to 40°C.

-

Add thionyl chloride (8.0 mL) dropwise over 30 minutes. Gas evolution (SO₂) will be observed.

-

After the addition is complete, heat the reaction mixture to 80°C and stir for 3 hours.

-

Cool the mixture to room temperature and pour it carefully onto 100 g of crushed ice in a beaker with stirring.

-

Separate the organic (toluene) layer using a separatory funnel.

-

Wash the organic layer with cold water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Triturate the solid with cold hexane, collect the product by vacuum filtration, and dry under vacuum.

-

-

Expected Outcome:

-

Yield: Approximately 12.0 g (92%) of a pale-yellow solid.

-

Step 3: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

This step forms the sulfonamide bond by reacting the sulfonyl chloride with pyrrolidine in the presence of a base to neutralize the HCl byproduct.

-

Materials:

-

4-Nitrobenzylsulfonyl chloride: 12.0 g (50.9 mmol)

-

Pyrrolidine: 4.3 g (5.0 mL, 61.1 mmol, 1.2 eq)

-

Triethylamine (TEA): 6.2 g (8.5 mL, 61.1 mmol, 1.2 eq)

-

Dichloromethane (DCM): 200 mL

-

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve pyrrolidine (5.0 mL) and triethylamine (8.5 mL) in dichloromethane (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Dissolve 4-nitrobenzylsulfonyl chloride (12.0 g) in dichloromethane (100 mL) and add this solution dropwise to the cooled amine solution over 30 minutes with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from an ethanol/water mixture if further purification is needed.

-

-

Expected Outcome:

-

Yield: Approximately 12.5 g (91%) of an off-white to yellow solid.

-

Step 4: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to an aniline using tin(II) chloride dihydrate in ethanol.

-

Materials:

-

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: 12.5 g (46.2 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O): 52.1 g (231 mmol, 5.0 eq)

-

Ethanol (absolute): 250 mL

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-